1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione
CAS No.: 14182-65-1
Cat. No.: VC2344964
Molecular Formula: C15H21NOS
Molecular Weight: 263.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14182-65-1 |
|---|---|
| Molecular Formula | C15H21NOS |
| Molecular Weight | 263.4 g/mol |
| IUPAC Name | 1-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethanethione |
| Standard InChI | InChI=1S/C15H21NOS/c1-12(2)14-5-3-13(4-6-14)11-15(18)16-7-9-17-10-8-16/h3-6,12H,7-11H2,1-2H3 |
| Standard InChI Key | CNWUJNKCRLWVMS-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione is characterized by several key identifiers that establish its chemical identity in scientific literature and commercial databases. The compound is registered under CAS number 14182-65-1 and is also known by its IUPAC name 4-[2-(4-isopropylphenyl)ethanethioyl]morpholine . This organic molecule has a molecular formula of C15H21NOS with a calculated molecular weight of 263.4 g/mol .
The compound's structure can be represented through various chemical notation systems, which are essential for database searches and chemical information management. These include:
Table 1: Chemical Identifiers for 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione
| Identifier Type | Value |
|---|---|
| CAS Number | 14182-65-1 |
| Molecular Formula | C15H21NOS |
| Molecular Weight | 263.4 g/mol |
| IUPAC Name | 4-[2-(4-isopropylphenyl)ethanethioyl]morpholine |
| SMILES Code | CC(C1=CC=C(CC(N2CCOCC2)=S)C=C1)C |
| InChI Key | CNWUJNKCRLWVMS-UHFFFAOYSA-N |
| MDL Number | MFCD00230092 |
Structural Features
The molecular architecture of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione contains several key structural elements that contribute to its chemical behavior and potential applications:
-
A morpholine heterocycle (a six-membered ring containing both oxygen and nitrogen atoms)
-
A thione (C=S) functional group connected to the nitrogen atom of the morpholine ring
-
A methylene (CH2) linker between the thione group and the aromatic ring
-
A phenyl ring substituted with an isopropyl group at the para position
Physical and Chemical Properties
Physical Characteristics
The physical properties of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione provide important information for handling, storage, and application development. Available data indicates that this compound exists as a solid powder at ambient conditions . Its relatively low melting point of 61-62°C suggests moderate intermolecular forces in the solid state .
Table 2: Physical Properties of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione
Synthesis Methodologies
General Synthetic Approach
The synthesis of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione typically involves the reaction of morpholine with an appropriate thioacyl chloride or thioanhydride derivative in the presence of a suitable base. This approach follows general methods for the preparation of thioamides, with specific modifications to accommodate the structural features of this particular compound.
A general synthetic pathway may involve:
-
Preparation of a reactive acyl intermediate derived from 4-isopropylphenylacetic acid
-
Conversion to the corresponding thioacyl derivative using reagents such as Lawesson's reagent or phosphorus pentasulfide
-
Reaction with morpholine to form the target thioamide structure
-
Purification steps including recrystallization or chromatography
The specific reaction conditions, including solvent selection, temperature, reaction time, and purification methods, would need to be optimized to achieve satisfactory yields and purity levels.
| Supplier | Catalog Number | Purity | Status |
|---|---|---|---|
| Sigma-Aldrich/Enamine | ENA371464387 | 95% | Availability varies |
| Cymit Quimica | 10-F644771 | 98+% | Discontinued |
| BLD Pharm | Listed | Not specified | Temporarily out of stock |
Related Compounds
Structural Analogs
Several structurally related compounds have been identified in the chemical literature, providing context for understanding the properties and potential applications of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione:
-
2-(4-Methoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione: This analog (CAS: 42945-78-8) features a methoxy substituent in place of the isopropyl group. The electronic properties of the methoxy group (electron-donating through resonance) would create distinct differences in reactivity compared to the isopropyl-substituted analog .
-
2-(Biphenyl-4-yl)-1-(morpholin-4-yl)ethanethione: This compound (CAS: 5428-57-9) contains a biphenyl system instead of the isopropylphenyl group, introducing extended conjugation and potentially different physical properties, including higher melting point and altered solubility characteristics .
These structural variations illustrate how systematic modification of the aromatic substituent can yield a family of related compounds with potentially diverse properties and applications.
Table 4: Comparison of Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione | 14182-65-1 | C15H21NOS | 263.4 g/mol | Isopropyl substituent |
| 2-(4-Methoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione | 42945-78-8 | C13H17NO2S | 251.35 g/mol | Methoxy substituent |
| 2-(Biphenyl-4-yl)-1-(morpholin-4-yl)ethanethione | 5428-57-9 | C18H19NOS | 297.4 g/mol | Biphenyl group |
Functional Group Variations
Beyond direct structural analogs, compounds that retain the thioamide functionality but vary in other structural elements provide further context for understanding this chemical class:
These structural variations highlight the diversity of the broader chemical space to which 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione belongs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume